(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride
Description
(3R)-2,3-Dihydro-1-benzofuran-3-amine dihydrochloride is a chiral amine salt derived from a partially hydrogenated benzofuran scaffold. The compound features a 2,3-dihydrobenzofuran core with an amine group at the 3-position, which adopts the (R)-configuration. The dihydrochloride salt form enhances its water solubility, a critical factor for applications in pharmaceutical or chemical synthesis. The molecular formula is inferred as C₈H₁₁Cl₂N₂O, with a calculated molecular weight of 223.08 g/mol (based on the free base C₈H₉NO and two equivalents of HCl).
Properties
IUPAC Name |
(3R)-2,3-dihydro-1-benzofuran-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.2ClH/c9-7-5-10-8-4-2-1-3-6(7)8;;/h1-4,7H,5,9H2;2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMKMNLOLOIHQK-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2O1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the benzofuran ring.
Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while reduction could produce different amine derivatives.
Scientific Research Applications
(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
This may explain why only one HCl equivalent is required for salt formation compared to the dihydrochloride of the unsubstituted parent compound. Chloro (Cl) substituents at positions 6 or 7 (–7) also exhibit electron-withdrawing effects, favoring mono-hydrochloride salts. The dihydrochloride form of the parent compound suggests higher basicity in the absence of such substituents.
Regiochemical Variations :
- Substitutions at position 6 (methoxy or chloro) versus position 7 (chloro) influence electronic and steric environments. For example, the methoxy group () is electron-donating, which could enhance solubility of the free base, whereas chloro groups (–7) may improve metabolic stability.
Salt Form Implications: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride or free-base forms. This property is advantageous for drug formulation but may also affect stability under varying pH conditions.
Biological Activity
(3R)-2,3-dihydro-1-benzofuran-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dihydrobenzofuran core, which contributes to its biological activity. The presence of the amine group allows for interactions with various biological targets, enhancing its potential as a pharmacological agent. The hydrochloride salt form improves its solubility, making it suitable for biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in neurotransmission and other biochemical pathways. It has been suggested that the compound may modulate serotonin and dopamine receptor activity, which could have implications for treating neurological disorders such as anxiety and depression.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits notable biological activity:
Case Studies and Experimental Data
-
Neurotransmitter Interaction :
- A study investigating the interaction of similar benzofuran derivatives with serotonin receptors indicated potential anxiolytic effects. The binding affinities were assessed using radiolabeled ligands, demonstrating that these compounds could effectively compete with known agonists.
- Enzyme Inhibition :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (3R)-4-chloro-2,3-dihydro-1-benzofuran-3-amine | Contains a chlorine substituent | Enhanced neuropharmacological properties |
| (3R)-5-Chloro-2,3-dihydro-1-benzofuran-3-amine | Chlorine at position 5 | Potential for greater enzyme inhibition |
| (S)-isomer of 2-substituted benzofurans | Varies based on substitution | Different receptor binding profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
